4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its molecular weight.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including any reactions that are particularly characteristic of this type of compound.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Applications
Insecticidal and Antibacterial Potential : A study described the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This suggests potential applications in agriculture and medicine for similar compounds (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Another research synthesized coumarin derivatives, including pyrimidino and pyridino linked compounds, and tested their antimicrobial activity. This highlights the role such compounds can play in developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Herbicidal Activity : Studies have explored the synthesis and structure-activity relationship of analogues of certain herbicides, indicating the potential of pyrimidine compounds in the development of novel herbicidal agents (Tamaru et al., 1997).
Anti-Bacterial Activity of Coumarin Derivatives : Research on novel series of coumarin derivatives synthesized from benzoates showed promising antibacterial activity, suggesting the importance of these compounds in creating effective antibacterial agents (El-Haggar et al., 2015).
Drug Discovery and Pharmacological Applications
- Design and Discovery of PDE9A Inhibitors : A specific compound was identified as a novel PDE9A inhibitor, highlighting the process of using synthetic chemistry and structure-based drug design in the discovery of drugs for cognitive disorders. This underscores the potential of pyrimidine derivatives in neuropharmacology (Verhoest et al., 2012).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or any potential applications that have not yet been fully explored.
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c26-19-13-17(15-32-22-23-9-4-10-24-22)30-14-20(19)31-21(27)16-5-7-18(8-6-16)33(28,29)25-11-2-1-3-12-25/h4-10,13-14H,1-3,11-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLVKADURYAHTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate |
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